Direct Sensory Ranking: 2-Isobutylthiazole Outperforms 2-sec-Butylthiazole for Tomato Vine Character
In the landmark comparative study by Pittet and Hruza (1974), a panel of expert flavorists directly compared 2-alkylthiazoles by smelling on blotters and tasting in water at appropriate dilutions. The panel explicitly judged 2-sec-butylthiazole to be inferior to 2-isobutylthiazole, which was characterized as having a 'typical tomato vine-like character' [1]. This is the only published direct head-to-head sensory ranking between branched alkylthiazole isomers at the C₄ side-chain level, and it establishes that branching pattern—not merely carbon count—determines tomato-specific odor quality.
| Evidence Dimension | Sensory quality ranking for tomato vine character |
|---|---|
| Target Compound Data | 2-Isobutylthiazole: 'typical tomato vine-like character' (qualitative descriptor, ranked superior) |
| Comparator Or Baseline | 2-sec-Butylthiazole (CAS 18277-27-5): 'judged to be inferior' (qualitative descriptor, ranked inferior) |
| Quantified Difference | Rank-order superiority (qualitative expert panel judgment; no numerical scale reported) |
| Conditions | Blotter sniffing and water tasting by expert flavorist panel; compounds at ≥95% purity by GC area normalization |
Why This Matters
This is the only direct comparative evidence establishing that the isobutyl branching pattern is non-substitutable for tomato flavor applications, guiding procurement toward 2-isobutythiazole specifically rather than any C₄-alkylthiazole isomer.
- [1] Pittet, A.O.; Hruza, D.E. Comparative Study of Flavor Properties of Thiazole Derivatives. Journal of Agricultural and Food Chemistry, 1974, 22(2), 264–269. View Source
